

# Fmoc-NH-PEG3-CH<sub>2</sub>COOH: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Fmoc-NH-PEG3-CH<sub>2</sub>COOH

Cat. No.: B607501

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fmoc-NH-PEG3-CH<sub>2</sub>COOH** is a heterobifunctional linker molecule integral to modern bioconjugation, peptide synthesis, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).<sup>[1]</sup><sup>[2]</sup> This guide provides a detailed technical overview of its chemical properties, applications, and the experimental protocols for its use.

This linker features three key structural components:

- A fluorenylmethyloxycarbonyl (Fmoc) protected amine: This base-labile protecting group allows for controlled, sequential synthesis. The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, typically piperidine, to reveal a primary amine for subsequent conjugation.<sup>[1]</sup><sup>[3]</sup>
- A triethylene glycol (PEG3) spacer: This hydrophilic polyethylene glycol chain enhances the aqueous solubility and bioavailability of the conjugated molecule.<sup>[4]</sup><sup>[5]</sup> The PEG spacer can also improve in vivo stability by shielding against enzymatic degradation and reducing immunogenicity.<sup>[4]</sup>
- A terminal carboxylic acid: This functional group enables the covalent attachment to primary amine groups on proteins, peptides, or other molecules through the formation of a stable

amide bond. This reaction is typically facilitated by activating agents such as EDC, DCC, or HATU.<sup>[6]</sup><sup>[7]</sup>

The orthogonal nature of the Fmoc-protected amine and the carboxylic acid allows for a stepwise approach to synthesizing complex biomolecules, making it a versatile tool in drug discovery and development.<sup>[8]</sup>

## Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties and representative quantitative data for reactions involving **Fmoc-NH-PEG3-CH<sub>2</sub>COOH**.

Table 1: Physicochemical Properties of **Fmoc-NH-PEG3-CH<sub>2</sub>COOH**

Property	Value
CAS Number	139338-72-0
Molecular Formula	C <sub>23</sub> H <sub>27</sub> NO <sub>7</sub>
Molecular Weight	429.47 g/mol
Appearance	Colorless to light yellow viscous liquid or white to off-white solid
Purity	Typically ≥95% <sup>[6]</sup>
Solubility	Soluble in polar organic solvents (e.g., DMF, DMSO)
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, kept dry and protected from light.

Table 2: Representative Quantitative Data for Experimental Protocols

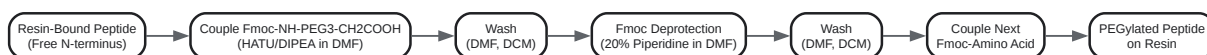
Parameter	Recommended Value/Range	Application
Fmoc Deprotection Reagent	20% (v/v) piperidine in DMF	Peptide Synthesis, Bioconjugation
Fmoc Deprotection Time	10-30 minutes at room temperature	Peptide Synthesis, Bioconjugation
Carboxylic Acid Activating Agents	EDC, HATU, DCC with NHS/HOAt	Amide Bond Formation
Molar Ratio for Amide Coupling (Linker:Activating Agent:Amine)	Varies, e.g., 1:1.2:1.1 or 1:1.95:1	PROTAC & Peptide Synthesis
Coupling Reaction Time	1-16 hours at room temperature	Peptide Synthesis, Bioconjugation
Typical Yields (in SPPS)	Generally high, can exceed 99% per coupling step	Peptide Synthesis

## Experimental Protocols and Methodologies

The versatility of **Fmoc-NH-PEG3-CH<sub>2</sub>COOH** is demonstrated in its application across various synthetic strategies. Below are detailed protocols for its use in solid-phase peptide synthesis and a general bioconjugation workflow.

### Solid-Phase Peptide Synthesis (SPPS) Workflow

**Fmoc-NH-PEG3-CH<sub>2</sub>COOH** can be incorporated as a hydrophilic spacer in solid-phase peptide synthesis.<sup>[4]</sup> The general workflow involves the iterative deprotection of the Fmoc group and coupling of amino acids.



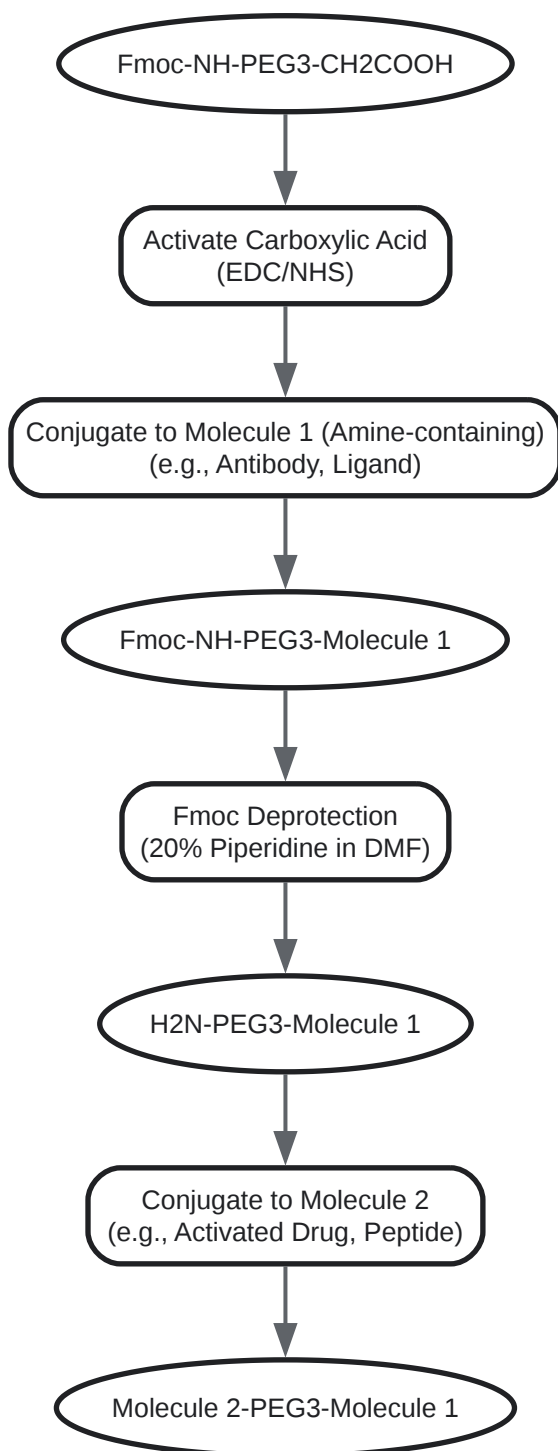
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*Solid-Phase Peptide Synthesis Workflow for PEGylation.*Protocol for Coupling of **Fmoc-NH-PEG3-CH<sub>2</sub>COOH** in SPPS:[4]

- **Resin Preparation:** Start with a resin-bound peptide with a deprotected N-terminal amine. Swell the resin in dimethylformamide (DMF).
- **Activation of Linker:** In a separate vessel, dissolve **Fmoc-NH-PEG3-CH<sub>2</sub>COOH** (2-3 equivalents), a coupling reagent such as HATU (1.95 equivalents), and an additive like HOAt (2 equivalents) in DMF. Add DIPEA (4-6 equivalents) to activate the carboxylic acid.
- **Coupling Reaction:** Immediately add the activated linker solution to the peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.
- **Washing:** Wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts.
- **Fmoc Deprotection:** Treat the resin with a 20% (v/v) solution of piperidine in DMF for 10-30 minutes to remove the Fmoc group from the newly added linker, exposing the amine for further peptide chain elongation.[1]
- **Washing:** Wash the resin again with DMF and DCM to remove residual piperidine. The resin is now ready for the coupling of the next Fmoc-protected amino acid.

## General Bioconjugation Workflow

**Fmoc-NH-PEG3-CH<sub>2</sub>COOH** enables the sequential conjugation of two different molecules. The following diagram and protocol illustrate a general strategy.



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*Sequential Bioconjugation Workflow.*

Protocol for Sequential Bioconjugation:[1]

- Activation of Carboxylic Acid:
  - Dissolve **Fmoc-NH-PEG3-CH<sub>2</sub>COOH** (1 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in an appropriate anhydrous solvent like DMF or DCM.
  - Stir the reaction at room temperature for 1 hour to form the NHS ester.
- Conjugation to the First Molecule:
  - Dissolve the first molecule (containing a primary amine, 1 equivalent) in a suitable buffer (e.g., PBS pH 7.4).
  - Add the activated linker solution to the first molecule.
  - Allow the reaction to proceed for 2-4 hours at room temperature.
- Purification:
  - Purify the resulting conjugate (Fmoc-NH-PEG3-Molecule 1) using methods like dialysis, size-exclusion chromatography, or HPLC to remove unreacted linker and byproducts.
- Fmoc Deprotection:
  - Dissolve the purified conjugate in DMF.
  - Add piperidine to a final concentration of 20% (v/v).
  - Stir at room temperature for 10-30 minutes.
- Purification of Deprotected Intermediate:
  - Remove the solvent and excess piperidine under reduced pressure. The crude product can often be used directly in the next step or purified further if necessary.
- Conjugation to the Second Molecule:
  - React the deprotected intermediate (H<sub>2</sub>N-PEG3-Molecule 1) with an activated second molecule (e.g., an NHS-ester of a drug) to form the final conjugate.

- Final Purification:
  - Purify the final product using appropriate chromatographic techniques.

## Applications in Drug Development

### PROTAC Synthesis

In the development of PROTACs, the linker plays a crucial role in connecting the E3 ligase ligand and the target protein binder, and its composition affects the efficacy of the resulting molecule.[2] **Fmoc-NH-PEG3-CH<sub>2</sub>COOH** is used in a modular approach to synthesize PROTACs.



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#### *PROTAC Synthesis Workflow.*

The synthesis involves first coupling the carboxylic acid of the linker to an amine-functionalized E3 ligase ligand.[2] Following purification, the Fmoc group is removed to expose the amine, which is then coupled to the target protein binder to complete the PROTAC molecule.[2]

### Antibody-Drug Conjugates (ADCs)

**Fmoc-NH-PEG3-CH<sub>2</sub>COOH** can also be utilized in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody. The PEG spacer can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads.[9] The synthetic strategy is similar to the general bioconjugation workflow, where the linker is sequentially attached to the antibody and the cytotoxic drug.

### Conclusion

**Fmoc-NH-PEG3-CH<sub>2</sub>COOH** is a high-value chemical tool for researchers in chemistry, biology, and medicine. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, provides a robust and versatile platform for the synthesis of complex biomolecules. The well-defined protocols for its use in peptide synthesis, bioconjugation, and the construction of

advanced therapeutics like PROTACs and ADCs underscore its importance in the advancement of drug discovery and development. The ability to perform sequential, controlled reactions makes it an indispensable component in the modern synthetic chemist's toolbox.

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